![molecular formula C5H9NO3 B555846 For-ala-ome CAS No. 32221-83-3](/img/structure/B555846.png)
For-ala-ome
Overview
Description
For-ala-ome is a chemical compound with the IUPAC name methyl (2S)-2-(formylamino)propanoate . It has a molecular weight of 131.13 and its InChI code is 1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 .
Molecular Structure Analysis
For-ala-ome contains a total of 17 bond(s); 8 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 secondary amide(s) (aliphatic) . It contains a total of 18 atom(s); 9 Hydrogen atom(s), 5 Carbon atom(s), 1 Nitrogen atom(s) and 3 Oxygen atom(s) .Scientific Research Applications
OME Remote Objects (OMERO) in Biological Research
OMERO is a software platform designed to manage and access a wide range of biological data. It provides a unified interface for handling diverse data types like images, matrices, and tables, proving instrumental in research areas such as light-microscopy, high-content-screening, and electron-microscopy. OMERO's server-based middleware application and its flexible, model-driven design make it a valuable tool in data-intensive biological research (Allan et al., 2012).
Multi-Omics Approaches in Disease Research
The multi-omics approach, integrating various omics technologies like genomics, proteomics, and metabolomics, is revolutionizing the understanding of the flow of information underlying diseases. By enabling a comprehensive view beyond single omics studies, it provides deeper insights into the molecular mechanisms of diseases, potentially paving the way for more targeted and effective treatments (Hasin et al., 2017).
Application in Structural Studies of Peptides
Matrix-isolation vibrational circular dichroism spectroscopy, coupled with theoretical and experimental methods, provides valuable insights into the conformational landscape of depsipeptides like the Ac(-Ala)1–4-OMe series. Understanding the conformational structures of these peptides is crucial for drug development, as depsipeptides have significant potential due to their enzyme inhibitor properties and cytotoxic activity against tumor cell lines (Légrády et al., 2018).
Biocatalysis in Dipeptide Synthesis
The synthesis of bitter-taste dipeptides like Ala-Phe through biocatalysis represents a green technology approach, offering high solubility and low toxicity compounds suitable for the food industry. This method combines the use of enzymes, metal catalysts, and magnetic nanoparticles for clean and economical production, showcasing the potential of innovative techniques in peptide chemistry and catalysis (Ungaro et al., 2015).
properties
IUPAC Name |
methyl (2S)-2-formamidopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSWJSUDUWAMGX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427360 | |
Record name | Methyl N-formyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
For-ala-ome | |
CAS RN |
32221-83-3 | |
Record name | L-Alanine, N-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32221-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-formyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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